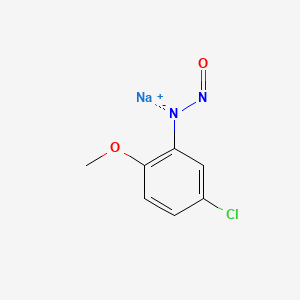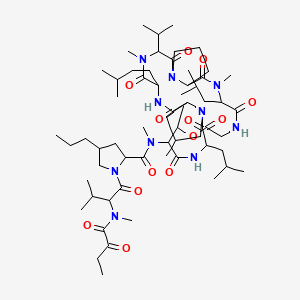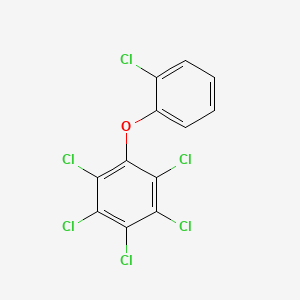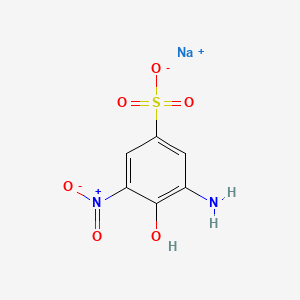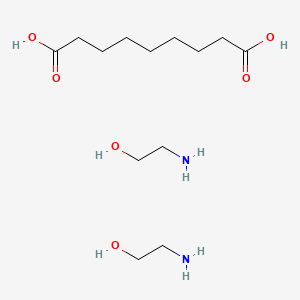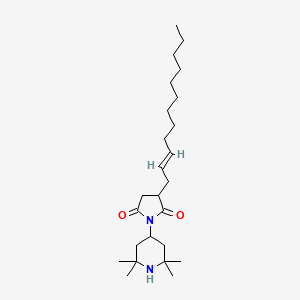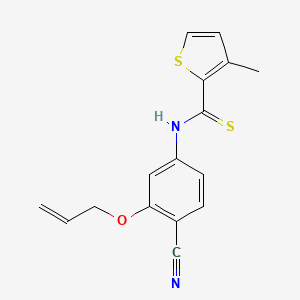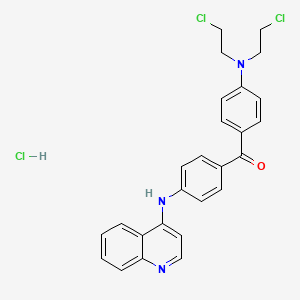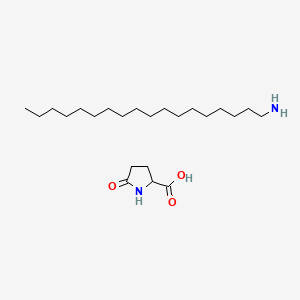
10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, N-oxide is a member of the phenothiazine class of compounds. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with a 3-(4-methyl-1-piperazinyl)propyl group and an N-oxide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, N-oxide typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Substitution with 3-(4-methyl-1-piperazinyl)propyl Group: The phenothiazine core is then reacted with 3-(4-methyl-1-piperazinyl)propyl chloride in the presence of a base such as sodium hydride to introduce the 3-(4-methyl-1-piperazinyl)propyl group.
Oxidation to Form N-oxide: The final step involves the oxidation of the nitrogen atom in the phenothiazine core to form the N-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can be further oxidized under strong oxidizing conditions.
Reduction: The N-oxide can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc, acetic acid.
Substitution: Electrophiles such as alkyl halides, in the presence of a base.
Major Products Formed
Oxidation: Further oxidized phenothiazine derivatives.
Reduction: Parent amine.
Substitution: Alkylated phenothiazine derivatives.
科学的研究の応用
10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, N-oxide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its structural similarity to other therapeutic phenothiazines.
Industry: Employed in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, N-oxide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also interacts with enzymes and receptors, modulating their activity. The N-oxide functional group plays a crucial role in enhancing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative with antihistamine properties.
Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
10H-Phenothiazine, 10-(3-(4-methyl-1-piperazinyl)propyl)-, N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential therapeutic applications, distinguishing it from other phenothiazine derivatives.
特性
CAS番号 |
27832-15-1 |
|---|---|
分子式 |
C20H25N3OS |
分子量 |
355.5 g/mol |
IUPAC名 |
10-[3-(4-methylpiperazin-1-yl)propyl]-10-oxidophenothiazin-10-ium |
InChI |
InChI=1S/C20H25N3OS/c1-21-12-14-22(15-13-21)11-6-16-23(24)17-7-2-4-9-19(17)25-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 |
InChIキー |
LGJRXUIFGZTBGD-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCC[N+]2(C3=CC=CC=C3SC4=CC=CC=C42)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



